![molecular formula C12H21F3N2O3 B2643993 Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 2580223-48-7](/img/structure/B2643993.png)
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 2580223-48-7 . It has a molecular weight of 298.31 . The compound is stored at a temperature of 4°C and is in powder form . The IUPAC name for this compound is tert-butyl (1- (aminomethyl)-3-methoxy-3- (trifluoromethyl)cyclobutyl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 298.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantioselective Synthesis
One significant application involves the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. For instance, the compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been highlighted as a critical intermediate in the synthesis of these analogues. The crystal structure of this compound confirms its substitution pattern, which aligns with that found in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biologically Active Compounds
Another application is its role as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A study presents a rapid synthetic method for creating a related compound, highlighting its importance in drug development (Zhao, Guo, Lan, & Xu, 2017).
Precursor for Foldamer Studies
The compound also serves as a precursor in the study of new classes of foldamers based on aza/α-dipeptide oligomerization. The specific structure of such a compound allows for the exploration of its potential in creating foldamers, which are polymers that fold into specific, predictable structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Spirocyclopropanated Analogue Synthesis
Further research includes the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, demonstrating the compound's versatility in creating variants of existing insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Chemoselective Transformation and Protective Group Chemistry
The compound has also been explored for its chemoselective transformation capabilities and as a novel species in protective group chemistry. For example, the conversion of N-t-Boc compounds into N-Z compounds via a silyl carbamate intermediate under mild conditions has been documented, showcasing the compound's utility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H315, H318, and H335 have been assigned, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDZARXIPJNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
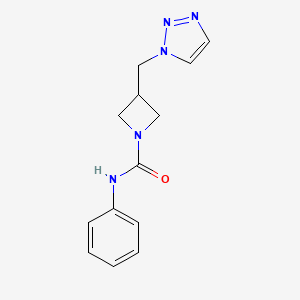
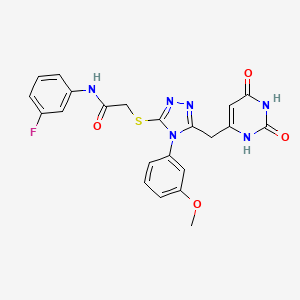
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)
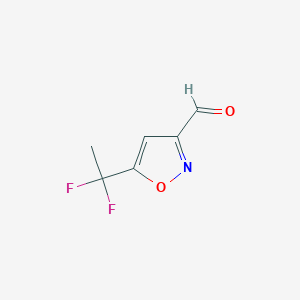
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)
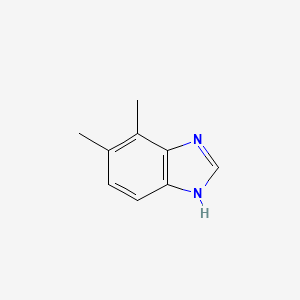

![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)
![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

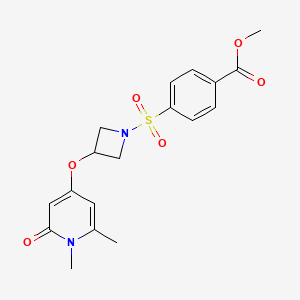
![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)
